5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-4-7-2-3-9-8(7)10-5-6/h4-5H,2-3H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYHFYQVWDNVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NCC2)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors. One common method includes the preparation of pyrrole-derived α,β-alkynyl ketones, followed by cyclization reactions . Another approach involves the use of Sonogashira cross-coupling reactions to introduce various groups into the alkyne, followed by cyclization catalyzed by gold or sodium hydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce a variety of substituents onto the pyrrole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogens, alkyl groups, or other functional groups .
Scientific Research Applications
5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival . The inhibition of these receptors can lead to the suppression of tumor growth and metastasis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with structurally related heterocycles:
Key Comparisons
Solubility and Pharmacokinetics Thieno[2,3-b]pyridines exhibit poor aqueous solubility due to hydrophobic sulfur atoms, necessitating formulation additives like HP-β-CD for in vivo studies . In contrast, this compound shows improved solubility when converted to its hydrochloride salt, enhancing bioavailability . Nitrogen substitution (as in pyrrolo[2,3-b]pyridines) generally improves solubility compared to sulfur-containing thieno analogues .
Biological Activity Kinase Inhibition: The dihydro-pyrrolo[2,3-b]pyridine scaffold in 5-methyl derivatives binds FGFR1 with a hydrogen bond between the pyrrole NH and D641, while the 5-methyl group optimizes hydrophobic interactions with G485 . Thieno[2,3-b]pyridines lack this hydrogen-bonding capacity, reducing kinase selectivity . Pyrrolo analogues with solubilizing groups (e.g., morpholine in derivative 3) retain activity while improving tolerability .
Synthetic Flexibility Brominated pyrrolo[2,3-b]pyridines (e.g., 5-bromo derivatives) are versatile intermediates for introducing aryl or heteroaryl groups via cross-coupling, enabling rapid SAR exploration . Thieno[2,3-b]pyridines require harsher conditions for functionalization due to sulfur’s electronic effects .
Thermodynamic Stability
- The 2,3-dihydro modification in This compound reduces ring strain compared to fully aromatic analogues, enhancing metabolic stability in vivo .
Research Findings
- FGFR1 Inhibition: this compound derivatives show IC₅₀ values of <10 nM against FGFR1, outperforming thieno[2,3-b]pyridines (IC₅₀: 50–100 nM) due to optimized hinge-binding interactions .
- Solubility-activity Trade-off: Introducing morpholine or methyl groups in pyrrolo[2,3-b]pyridines improves solubility without significant loss of potency, whereas analogous modifications in thieno derivatives reduce activity by >50% .
Biological Activity
5-Methyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is a bicyclic compound with significant biological activity, particularly in the context of cancer research and pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
This compound has the molecular formula and a molecular weight of approximately 134.18 g/mol. The compound features a methyl group at the 5-position of the pyrrole ring, which contributes to its unique chemical properties and biological activity.
The biological activity of this compound primarily involves its interaction with fibroblast growth factor receptors (FGFRs), which are critical in various cellular processes including proliferation and survival. The compound acts as an inhibitor of FGFRs by forming hydrogen bonds with specific amino acids in the FGFR kinase domain. This interaction is crucial for blocking downstream signaling pathways associated with tumor growth and metastasis .
Biological Activity Overview
Research indicates that this compound exhibits significant potential as:
- Anticancer Agent : It has been studied for its ability to inhibit FGFRs implicated in several cancers, making it a candidate for targeted cancer therapies.
- Enzyme Inhibitor : The compound is also explored for its role in modulating various biological pathways through enzyme inhibition .
Data Table: Biological Activity of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methyl group at the 5-position | FGFR inhibition |
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Bromine substitution at the 5-position | Potential FGFR inhibition |
| 5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | Methoxy group at the 5-position | Modulated biological activity |
| 6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one | Different bicyclic system | Varies significantly from pyrrolos |
Case Study 1: FGFR Inhibition
A study conducted by researchers at Sichuan University demonstrated that derivatives of this compound effectively inhibited FGFR activity in vitro. These compounds displayed IC50 values indicating potent inhibition compared to existing FGFR inhibitors. The study emphasized the role of substituents on the pyrrole ring affecting binding affinity and specificity towards FGFRs .
Case Study 2: Structure-Activity Relationship (SAR)
In another investigation focusing on SAR, various derivatives were synthesized to assess their biological activities. The introduction of different substituents significantly altered the inhibitory potency against FGFRs. For instance, compounds with larger hydrophobic groups showed enhanced interaction with the receptor's hydrophobic pocket, leading to improved inhibitory effects. This finding underscores the importance of structural modifications in optimizing therapeutic efficacy .
Q & A
Q. Q1. How can I optimize the multi-step synthesis of 5-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives for higher yields?
A1. Key optimization strategies include:
- Suzuki-Miyaura cross-coupling : Use Pd(PPh₃)₄ as a catalyst with 2 M K₂CO₃ in toluene/ethanol (3:1) at 105°C for efficient aryl-boronic acid coupling .
- Hydrogenation : Catalytic Raney Nickel under H₂ gas (3–4 hours) reduces nitro groups to amines; monitor reaction progress via TLC to prevent decomposition of intermediates .
- Purification : Employ gradient flash chromatography (e.g., CH₂Cl₂:MeOH from 98:2 to 90:10) to isolate pure products with >95% purity .
- Yield improvement : Pre-activate boronic acids and use excess reagents (1.2–1.5 eq) to compensate for steric hindrance in dihydro-pyrrolo scaffolds .
Q. Q2. What analytical techniques are critical for characterizing this compound derivatives?
A2. Essential methods include:
- NMR spectroscopy : Use DMSO-d₆ to resolve NH protons (δ 10–13 ppm) and confirm regiochemistry of substituents via coupling constants (e.g., J = 3.0–3.1 Hz for pyridyl protons) .
- HRMS : Validate molecular formulas (e.g., [M+H]+ for C₁₉H₁₄N₄O: calcd 315.12403, found 315.1237) .
- HPLC : Monitor purity with C18 columns and UV detection at 254 nm, using acetonitrile/water gradients .
- X-ray crystallography : Resolve ambiguous structures (e.g., dioxolane ring conformations) for derivatives with heavy atoms like bromine .
Q. Q3. How do I design initial biological screening assays for pyrrolo[2,3-b]pyridine derivatives?
A3. Prioritize the following assays:
- Kinase inhibition : Test FGFR1 binding using fluorescence polarization assays; IC₅₀ values <100 nM indicate potent inhibitors .
- Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., diffuse malignant peritoneal mesothelioma) with paclitaxel as a positive control .
- Apoptosis markers : Quantify caspase-3/7 activation and survivin phosphorylation (Thr34) via Western blotting .
Advanced Research Questions
Q. Q4. How can structure-activity relationships (SAR) guide the design of FGFR-targeting dihydro-pyrrolo[2,3-b]pyridines?
A4. Critical SAR insights include:
-
5-Position modifications : Introduce hydrogen bond acceptors (e.g., trifluoromethyl) to interact with FGFR1’s G485 residue, improving affinity .
-
3-Substituents : Bulky hydrophobic groups (e.g., 3-thienyl) enhance selectivity by occupying the ATP-binding pocket’s hydrophobic cleft .
-
N1 functionalization : Benzyl or tosyl groups improve metabolic stability but may reduce solubility; balance with PEGylation .
-
Table 1 : Activity trends for select derivatives :
Compound FGFR1 IC₅₀ (nM) Solubility (µM) 5-CF₃ derivative 28 12 5-Br derivative 95 45
Q. Q5. How do I resolve contradictions in spectral data for dihydro-pyrrolo[2,3-b]pyridine regioisomers?
A5. Address discrepancies via:
- Variable temperature NMR : Identify dynamic processes (e.g., ring flipping) causing signal broadening in DMSO-d₆ .
- Isotopic labeling : Use ¹⁵N-labeled intermediates to assign ambiguous NH/CH signals .
- DFT calculations : Predict chemical shifts for competing regioisomers and compare with experimental data .
Q. Q6. What in vivo models are suitable for evaluating the antitumor efficacy of dihydro-pyrrolo[2,3-b]pyridines?
A6. Recommended models:
- Mouse xenografts : Administer compounds intraperitoneally (10–20 mg/kg) in DMPM models; measure tumor volume inhibition (58–75%) and survival .
- Pharmacokinetics : Assess plasma half-life (t₁/₂) and brain penetration using LC-MS/MS; prioritize derivatives with t₁/₂ >4 hours .
- Toxicity endpoints : Monitor liver enzymes (ALT/AST) and body weight weekly to identify hepatotoxicity risks .
Q. Q7. How can I leverage combination therapies to overcome resistance in dihydro-pyrrolo[2,3-b]pyridine-treated cancers?
A7. Synergistic strategies include:
- Paclitaxel co-treatment : Reduces IC₅₀ by 3-fold in DMPM cells via enhanced apoptosis (caspase-3 activation) .
- Survivin knockdown : Combine with siRNA to suppress Thr34-phosphorylated survivin, amplifying cytotoxic effects .
- Checkpoint inhibitors : Test anti-PD-1 antibodies to augment T-cell responses in immunocompetent models .
Q. Q8. What computational tools predict binding modes of dihydro-pyrrolo[2,3-b]pyridines with kinase targets?
A8. Use:
- Molecular docking (AutoDock Vina) : Simulate interactions with FGFR1’s hinge region (e.g., hydrogen bonds with D641) .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
- Free energy calculations (MM-PBSA) : Rank derivatives by binding energy (ΔG < −40 kcal/mol suggests high potency) .
Q. Q9. How can I achieve regioselective functionalization of the pyrrolo[2,3-b]pyridine core?
A9. Key methods:
Q. Q10. What challenges arise during scale-up of dihydro-pyrrolo[2,3-b]pyridine synthesis, and how can they be mitigated?
A10. Common issues and solutions:
- Catalyst recovery : Use immobilized Pd catalysts (e.g., Pd/C) for Suzuki couplings to reduce metal leaching .
- Exothermic reactions : Control temperature during nitro group reductions (H₂ gas) to prevent runaway reactions .
- Purification at scale : Replace column chromatography with recrystallization (e.g., EtOAc/hexanes) for cost-effective isolation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
